



# Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163

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Compound of Interest				
Compound Name:	CH7233163			
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### Introduction

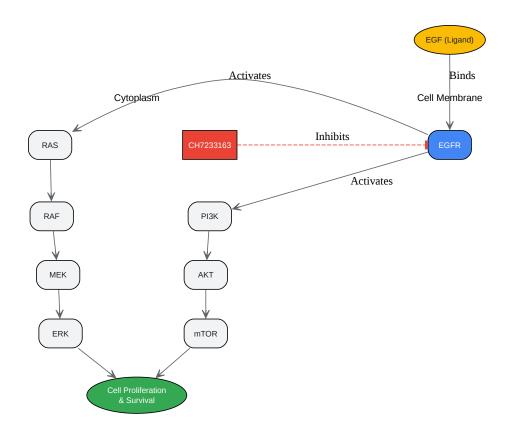
CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant activity against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the third-generation EGFR inhibitor, osimertinib.[1][2][4][5][6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive method for quantifying the inhibitory activity of compounds like CH7233163.[8][9] This application note provides a detailed protocol for a TR-FRET based kinase assay to determine the potency of CH7233163 against EGFR and its mutant forms.

The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.[8][9][10] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor like **CH7233163** will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

# **Signaling Pathway**



**CH7233163** targets the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of the receptor and downstream signaling, promoting tumor growth. **CH7233163** acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11]



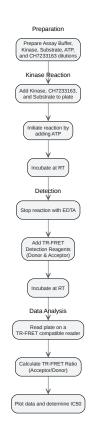
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Caption: EGFR Signaling Pathway and Inhibition by CH7233163.

# **Experimental Workflow**

The experimental workflow for the TR-FRET based kinase assay to evaluate **CH7233163** involves several key steps, from reagent preparation to data analysis. The following diagram outlines the general procedure.





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Caption: Experimental Workflow for TR-FRET Kinase Assay.

# Materials and Methods Materials

- Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g., Del19/T790M/C797S)
- Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate
- ATP: Adenosine 5'-triphosphate
- CH7233163: Stock solution in DMSO



- TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66 or PY20)
- TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- Stop Solution: EDTA in TR-FRET detection buffer
- Microplates: Low-volume, 384-well black microplates
- Plate Reader: TR-FRET compatible microplate reader

## **Experimental Protocol**

- Reagent Preparation:
  - Prepare a serial dilution of CH7233163 in DMSO, and then dilute further in the assay buffer.
  - Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal concentrations of kinase and ATP should be empirically determined, often near the Km for ATP.[12]
- Kinase Reaction:
  - $\circ$  Add 5 µL of the diluted **CH7233163** solution to the wells of a 384-well plate.
  - Add 5 μL of the kinase solution to each well.
  - Add 5 μL of the substrate solution to each well.
  - Initiate the kinase reaction by adding 5 μL of the ATP solution to each well.
  - Incubate the plate at room temperature for 60-90 minutes.[13]
- Detection:



- $\circ$  Stop the kinase reaction by adding 10  $\mu$ L of the stop solution (containing EDTA) to each well.[12][14]
- Add 10 μL of the TR-FRET detection reagent mix (containing the donor-labeled antibody and acceptor-labeled streptavidin) to each well.
- Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind.
- Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).

#### Data Analysis:

- Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal and multiplying by 10,000.
- Plot the TR-FRET ratio against the logarithm of the CH7233163 concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of CH7233163 required to inhibit 50% of the kinase activity.

## **Data Presentation**

The inhibitory activity of **CH7233163** against various EGFR mutants has been evaluated using TR-FRET based biochemical assays.[6] The IC50 values are summarized in the table below.

Kinase Target	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)
EGFR- Del19/T790M/C797S	0.28	>1000	>1000
EGFR- L858R/T790M/C797S	0.44	>1000	2.5
EGFR WT	3.5	5.9	120



Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]

#### Conclusion

The TR-FRET based kinase assay is a highly effective method for determining the inhibitory potency of **CH7233163** against EGFR and its resistance mutations. The protocol described herein provides a robust framework for researchers to evaluate the activity of this and other kinase inhibitors. The high sensitivity and homogenous "mix-and-read" format of the TR-FRET assay make it amenable to high-throughput screening and detailed mechanistic studies in drug discovery and development.[8][15]

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